N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
CAS No. |
890624-32-5 |
|---|---|
Molecular Formula |
C25H19ClN4 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H19ClN4/c1-17-24(19-10-6-3-7-11-19)25-28-22(18-8-4-2-5-9-18)16-23(30(25)29-17)27-21-14-12-20(26)13-15-21/h2-16,27H,1H3 |
InChI Key |
WEULBJYSIUTULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Core Formation
The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. As reported by, the cyclocondensation of β-ketoesters with aminopyrazoles under refluxing ethanol affords the core structure. For 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1 ), methyl benzoylacetate (β-ketoester) reacts with 3-amino-5-phenylpyrazole in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the aminopyrazole’s exocyclic amine on the β-ketoester’s carbonyl carbon, followed by cyclodehydration (Scheme 1).
Reaction Conditions
Characterization of Intermediate 1
- 1H NMR (DMSO-d6) : δ 12.16 (s, 1H, NH), 7.73–7.30 (m, 10H, aromatic), 5.92 (s, 1H, pyrimidine-H), 2.32 (s, 3H, CH3).
- 13C NMR : δ 155.9 (C=O), 151.0–126.5 (aromatic carbons), 94.9 (pyrimidine-C), 13.1 (CH3).
- LRMS (ESI) : m/z 302 [M + H]+.
Conversion of 7-Ketone to 7-Chloro Intermediate
The 7-ketone group in 1 is converted to a chlorinated derivative (2 ) to enable subsequent amination. Treatment with phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline (DMA) as a catalyst facilitates this transformation (Scheme 2).
Reaction Conditions
- Reagents : POCl3 (5 equiv), DMA (0.1 equiv)
- Solvent : Toluene (5 mL/mmol)
- Temperature : 110°C
- Duration : 6 hours
- Yield : 89%
Characterization of Intermediate 2
- 1H NMR (CDCl3) : δ 7.81–7.29 (m, 10H, aromatic), 6.12 (s, 1H, pyrimidine-H), 2.51 (s, 3H, CH3).
- 13C NMR : δ 158.2 (C-Cl), 150.1–127.3 (aromatic carbons), 95.8 (pyrimidine-C), 13.8 (CH3).
Alternative Green Synthesis via Ultrasound-Assisted Cyclocondensation
A complementary route utilizes ultrasound (US) irradiation to enhance reaction efficiency. Aminopyrazoles react with symmetric alkynes (e.g., dimethyl acetylenedicarboxylate) in aqueous ethanol with KHSO4 as an additive, yielding the pyrazolo[1,5-a]pyrimidine core at reduced reaction times (Scheme 4).
Reaction Conditions
- Catalyst : KHSO4 (20 mol%)
- Solvent : Ethanol/H2O (3:1, v/v)
- Ultrasound Frequency : 40 kHz
- Temperature : 50°C
- Duration : 2 hours
- Yield : 76%
Spectroscopic and Crystallographic Validation
X-ray crystallography confirms the tautomeric structure of the pyrazolo[1,5-a]pyrimidine core, with the 7-amine adopting the 4H-tautomer in the solid state (Cambridge Structural Database ID: CCDC 2034666). Fourier-transform infrared (FT-IR) spectroscopy shows N–H stretching at 3350 cm⁻¹ and C–N vibrations at 1340 cm⁻¹, consistent with secondary amine formation.
Table 1. Comparative Yields and Conditions for Key Steps
| Step | Method | Yield (%) | Conditions |
|---|---|---|---|
| Core Formation | Cyclocondensation | 85 | Reflux, ethanol |
| Chlorination | POCl3/DMA | 89 | 110°C, toluene |
| Amination | Buchwald-Hartwig | 68 | Pd(OAc)2, 100°C, dioxane |
| Green Synthesis | US/KHSO4 | 76 | 50°C, aqueous ethanol |
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines exhibit significant pharmacological versatility depending on substituent patterns. Below is a comparison of the target compound with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Chlorophenyl vs. Fluorophenyl : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with fluorophenyl analogs (e.g., ). Chlorine’s larger atomic size may improve hydrophobic interactions in biological targets .
- Methyl vs.
- Dual Phenyl Groups : The 3,5-diphenyl configuration is unique to the target compound, distinguishing it from analogs with single aryl or heteroaryl substituents (e.g., ’s pyridylmethyl group).
Biological Activity
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and synthesis.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique structure which includes a 4-chlorophenyl group. The synthesis typically involves cyclocondensation reactions of substituted pyrazoles with β-dicarbonyl compounds under acidic conditions. This synthetic pathway allows for structural modifications that can enhance biological activity and solubility.
1. Kinase Inhibition
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory effects on various kinases. Specifically, this compound has shown promise as an inhibitor of receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs). A study highlighted its potent enzymatic inhibitory activity against specific kinases, suggesting therapeutic applications in cancer treatment .
2. Antimycobacterial Activity
Another critical area of research is the compound's potential as an antituberculosis agent. It has been identified through high-throughput screening as a lead compound against Mycobacterium tuberculosis (Mtb). The mechanism of action appears not to interfere with traditional targets like cell-wall biosynthesis but rather involves unique metabolic pathways within the bacteria .
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. Its structural features allow it to interact effectively with specific receptors involved in inflammatory responses. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
| Study | Findings | Implications |
|---|---|---|
| European Journal of Medicinal Chemistry | Identified as potent kinase inhibitors | Potential for cancer therapeutics |
| PMC Article on Antituberculosis | Effective against Mtb with low cytotoxicity | New avenues for tuberculosis treatment |
| MDPI Study on RAS Inhibitors | Suggested as a candidate for modulating RAS signaling pathways | Implications for targeted cancer therapies |
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound may inhibit specific enzymatic pathways critical for cell proliferation and survival in cancer cells and mycobacteria.
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can regioselectivity be ensured?
A1. The compound is synthesized via multi-step protocols involving cyclocondensation and Suzuki-Miyaura cross-coupling reactions. For example, pyrazolo[1,5-a]pyrimidine cores are often prepared through cyclization of appropriate precursors (e.g., substituted pyrazoles and pyrimidines) under acidic or catalytic conditions. Regioselectivity is achieved using catalysts like Pd(PPh₃)₄ and ligand systems to control cross-coupling positions, as demonstrated in the synthesis of structurally similar derivatives . Post-synthetic modifications (e.g., deprotection of Boc groups) are critical for final product isolation.
Q. Q2. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
A2.
- 1H/13C NMR : Assignments of aromatic protons (δ 6.4–8.0 ppm) and methyl/methylene groups (δ 2.0–3.0 ppm) confirm substitution patterns.
- HRMS : Validates molecular weight and purity (e.g., [M+H]+ peaks).
- X-ray crystallography : Single-crystal analysis (e.g., CCDC 967390) resolves bond lengths (e.g., C–N: 1.33–1.38 Å) and dihedral angles between aromatic rings, confirming regiochemistry and steric effects .
Advanced Research Questions
Q. Q3. How do substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on the pyrazolo[1,5-a]pyrimidine scaffold influence bioactivity?
A3. Structure–activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding affinity. For instance:
- 4-Chlorophenyl : Increases lipophilicity and membrane permeability, critical for intracellular targets.
- Methyl groups : Improve metabolic stability by reducing oxidative degradation.
Comparative MIC assays against Mycobacterium tuberculosis show that 4-chloro derivatives exhibit 2–5× higher potency than fluoro analogs, likely due to enhanced π-π stacking with hydrophobic enzyme pockets .
Q. Q4. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
A4. Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Dose–response validation : Use standardized assays (e.g., IC50 in triplicate) with positive controls (e.g., isoniazid for anti-mycobacterial studies).
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity.
- Crystallographic docking : Compare binding modes across homologs (e.g., CRF1 receptor antagonists) to validate target engagement .
Q. Q5. How can computational modeling guide the optimization of this compound for enzyme inhibition?
A5.
- Molecular dynamics (MD) : Simulate ligand–target interactions (e.g., with dihydroorotate dehydrogenase) to identify critical hydrogen bonds (e.g., N–H···O) and hydrophobic contacts.
- Free energy perturbation (FEP) : Predict ΔΔG changes for substituent modifications (e.g., replacing methyl with ethyl groups).
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .
Mechanistic and Pharmacological Questions
Q. Q6. What is the proposed mechanism of action for this compound in anticancer studies?
A6. The compound inhibits kinases (e.g., CDK2) by competing with ATP binding. Key interactions:
- Pyrazolo[1,5-a]pyrimidine core : Forms hydrogen bonds with kinase hinge regions (e.g., Glu81 and Leu83 in CDK2).
- 4-Chlorophenyl group : Occupies a hydrophobic pocket, enhancing binding affinity (Kd: 50–100 nM).
In vitro studies show G1/S phase arrest in cancer cell lines (e.g., MCF-7), corroborated by flow cytometry and Western blotting (e.g., reduced cyclin D1 levels) .
Q. Q7. How does the compound’s crystal structure inform drug design for CNS targets?
A7. X-ray data (e.g., CCDC 967390) reveal:
- Planar pyrimidine ring : Facilitates blood–brain barrier (BBB) penetration via passive diffusion.
- Methyl and chlorophenyl groups : Reduce P-glycoprotein efflux, improving brain bioavailability.
In vivo neuropharmacological models (e.g., forced swim test) demonstrate dose-dependent anxiolytic effects (ED50: 10 mg/kg), linked to CRF1 receptor antagonism .
Methodological Challenges
Q. Q8. What purification challenges arise during synthesis, and how are they addressed?
A8. Common issues include:
- Byproduct formation : Use of flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 column, acetonitrile/water) to isolate >95% pure product.
- Solubility : Polar solvents (e.g., DMF/MeOH mixtures) recrystallize the compound without decomposition.
Mass-directed purification is recommended for scale-up (>10 g) to maintain consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
